molecular formula C10H9NO5 B8794287 4,6-Dimethoxyisatoic anhydride

4,6-Dimethoxyisatoic anhydride

Cat. No. B8794287
M. Wt: 223.18 g/mol
InChI Key: UZEFANXQRVBAGI-UHFFFAOYSA-N
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Patent
US08884046B2

Procedure details

2-Amino-4,6-dimethoxybenzamide can be prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride may be prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). Alternatively, to prepare 2-amino-4,6-dimethoxybenzamide, 3,5-dimethoxyaniline may be converted to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin may then be converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCl/HOBt-mediated coupling to form 2-amino-4,6-dimethoxybenzamide (WO2008/92231).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=C(OC)C=C(OC)C=1C(N)=O.[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[NH:25][C:24](=O)[O:23][C:21](=[O:22])[C:20]2=[C:27]([O:29][CH3:30])[CH:28]=1.COC1C=C(N)C(=C(OC)C=1)C(O)=O.C(Cl)(Cl)=O.COC1C=C(C=C(OC)C=1)N.C(Cl)(=O)C(Cl)=O>>[CH3:30][O:29][C:27]1[CH:28]=[C:17]([O:16][CH3:15])[CH:18]=[C:19]2[C:20]=1[C:21](=[O:22])[C:24](=[O:23])[NH:25]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(C(=O)OC(N2)=O)=C(C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(C(=O)OC(N2)=O)=C(C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=C(C1)OC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Step Four
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(C(NC2=CC(=C1)OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.